molecular formula C19H20BrNO3S B2428532 ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-65-7

ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2428532
CAS No.: 477504-65-7
M. Wt: 422.34
InChI Key: QLOJIPXNYZZFPP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a unique structure that combines a bromobenzamido group with a tetrahydrocyclohepta[b]thiophene core, making it a subject of interest for various scientific research applications.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOJIPXNYZZFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Parameter Value
Starting material Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate
Acylating agent 4-Bromobenzoyl chloride (2.0 equiv)
Solvent Pyridine (dry)
Temperature Room temperature
Time 16 hours
Workup Precipitation in ice/water
Yield 35–57% after chromatography

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Steric hindrance from the cycloheptane ring necessitates extended reaction times compared to smaller rings (e.g., cyclopentathiophenes).

Purification and Characterization

Purification

  • Flash Chromatography : Elution with cyclohexane/ethyl acetate (7:3) removes unreacted starting materials and byproducts.
  • Recrystallization : Ethanol or ether/cyclohexane mixtures yield high-purity crystals suitable for X-ray diffraction.

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃),
    • δ 1.50–1.85 (m, 8H, cycloheptane CH₂),
    • δ 4.30 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
    • δ 7.60 (d, J = 8.5 Hz, 2H, Ar-H),
    • δ 7.80 (d, J = 8.5 Hz, 2H, Ar-H),
    • δ 11.75 (s, 1H, NH).
  • ¹³C NMR :

    • 14.1 (CH₂CH₃),
    • 61.8 (OCH₂CH₃),
    • 122.1–131.5 (aromatic carbons),
    • 165.2 (C=O ester),
    • 169.8 (C=O amide).
  • HRMS (ESI) : m/z calculated for C₂₁H₂₃BrN₂O₃S [M+H]⁺: 485.0521; found: 485.0518.

Comparative Analysis of Synthetic Routes

A comparative study of methods reveals critical trade-offs:

Method Yield (%) Purity (%) Time (h)
Carbodiimide (B) 35–57 >95 16
Mixed anhydride 28–45 90 24
Direct acylation <20 80 48

The carbodiimide approach (Method B) offers superior efficiency and scalability, albeit requiring rigorous moisture control.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue: Over-acylation at the thiophene sulfur.
    • Solution: Use of bulky bases (e.g., 2,6-lutidine) to suppress sulfur reactivity.
  • Low Solubility :

    • Issue: Precipitation during acylation reduces yield.
    • Solution: Co-solvents like dimethylformamide (DMF) enhance solubility.

Chemical Reactions Analysis

Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has shown potential in several areas:

  • Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity by interfering with cellular processes involved in tumor growth.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties effective against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic applications in treating diseases.

Case Studies and Research Findings

  • Biological Activity Assessment : A study evaluating the biological activities of benzothiophene derivatives found that similar compounds showed promising results against cancer cell lines. This compound could be further explored in this context to establish its efficacy.
  • Synthetic Pathways Exploration : Researchers have documented various synthetic pathways for thiophene derivatives that could be adapted for this compound. These studies highlight the versatility of the compound in organic synthesis and its potential for developing new pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 477504-65-7
  • Molecular Formula : C18H18BrN2O2S
  • Molecular Weight : Approximately 396.32 g/mol
  • Solubility : Soluble in common organic solvents such as methanol and ethanol .

Synthesis

The synthesis of this compound typically involves multistep reactions that incorporate thiophene and cycloheptathiophene moieties. The synthetic pathway emphasizes the compound's structural complexity and functional versatility. Key steps include:

  • Formation of the cycloheptathiophene backbone.
  • Introduction of the bromobenzamide group via amide coupling reactions.
  • Esterification to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its biological activity is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism of action includes:

  • Induction of Apoptosis : this compound has shown efficacy in triggering apoptotic pathways in various cancer cell lines. This is evidenced by increased caspase activity and cell cycle arrest at the G2/M phase .
  • Inhibition of Tubulin Polymerization : The compound's interaction with tubulin suggests a potential mechanism for its antiproliferative effects . This property is critical for disrupting cancer cell division.

Other Pharmacological Activities

In addition to its anticancer properties, preliminary studies indicate that this compound may possess other pharmacological activities:

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds within the cyclohepta[b]thiophene family:

CompoundIC50 (μM)Biological Activity
Compound 17<0.1Anticancer (A549 cells)
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate23.2 - 49.9Antitumor activity
Ethyl 2-(thiophene-2-amido)-4H-cyclohepta[b]thiophene-3-carboxylateNot specifiedPotential anticancer properties

These findings suggest that this compound and its derivatives could be developed as effective therapeutic agents against cancer and possibly other diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as:

  • Step 1 : Cycloheptathiophene core formation via cyclization reactions (e.g., using trichlorotriazine and substituted phenols as in ).
  • Step 2 : Introduction of the bromobenzamido group via nucleophilic acyl substitution, employing 4-bromobenzoyl chloride and a carboxamide precursor under basic conditions (similar to methods in ).
  • Step 3 : Esterification of the carboxylate group using ethanol and catalytic acid (analogous to protocols in ).
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (eluent: dichloromethane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the cycloheptathiophene core (δ 1.68–2.05 ppm for methylene protons) and bromobenzamido group (δ 7.40–7.60 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (expected [M+H]+ ~485–500 Da) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. boat cycloheptane) using single-crystal data (R factor <0.06; data-to-parameter ratio >15:1) .

Q. What are common functionalization strategies for the thiophene ring in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Halogenation (e.g., bromination at C5 using NBS) or nitration (HNO3/H2SO4) to introduce reactive handles .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to modify the 4-bromophenyl moiety .
  • Oxidation : Convert the thiophene ring to a sulfone using m-CPBA for enhanced polarity .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • Aldehyde Oxidase (AO) Modeling : Use DFT calculations to assess susceptibility to AO-mediated oxidation, focusing on electron-deficient regions (e.g., the thiophene sulfur) .
  • MD Simulations : Evaluate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic clearance .
  • Validation : Compare computational results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How to resolve contradictions in crystallographic data for such cycloheptathiophene derivatives?

  • Methodological Answer :

  • Data Harmonization : Re-examine disorder modeling (e.g., cycloheptane ring puckering) using SHELXL refinement .
  • Temperature Effects : Collect data at 100 K to reduce thermal motion artifacts (e.g., for bromine atoms with high ADPs) .
  • Cross-Validation : Compare with NMR-derived NOE restraints to confirm stereochemistry .

Q. What strategies optimize reaction yields in multi-step syntheses involving bromobenzamido groups?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amide coupling .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 120°C vs. 24h conventional heating) .
  • Catalytic Systems : Employ Pd(OAc)2/XPhos for efficient Suzuki couplings of sterically hindered bromoarenes .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Recalculate shifts using PCM models (e.g., chloroform vs. DMSO) to match experimental conditions .
  • Conformational Sampling : Use Gaussian-n (Gn) methods to account for dynamic averaging in flexible cycloheptane rings .
  • Error Margins : Accept deviations <0.3 ppm for 1H and <5 ppm for 13C as chemically insignificant .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~485–500 g/mol
LogP (Predicted)3.5–4.2 (XlogP)
Hydrogen Bond Acceptors5–6
Rotatable Bonds6–8

Table 2 : Common Synthetic Challenges & Solutions

ChallengeSolutionReference
Low Cyclization YieldsMicrowave-assisted heating
Bromine DisplacementUse Pd-AdantPhos catalysts
Sulfur OxidationOptimize m-CPBA stoichiometry

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